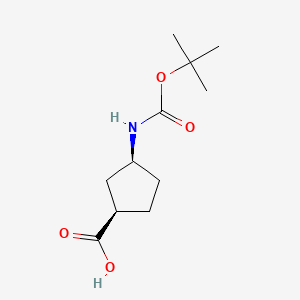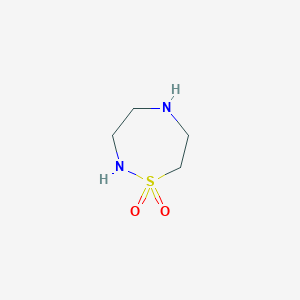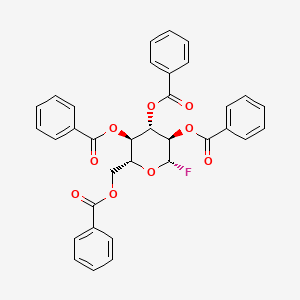![molecular formula C13H11F8NO3 B3041982 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate CAS No. 448247-94-7](/img/structure/B3041982.png)
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate
Vue d'ensemble
Description
“2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate” is a complex organic compound. It likely contains an octafluoropentyl group, which is a pentyl (five-carbon) group where all the hydrogen atoms have been replaced by fluorine atoms . It also seems to contain a nicotinate (or niacin) group, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the octafluoropentyl group and the nicotinate group. The octafluoropentyl group would likely impart a high degree of electronegativity to the molecule, while the nicotinate group could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the highly electronegative octafluoropentyl group and the polar nicotinate group. This could potentially result in a compound with unique properties, such as a high boiling point and density .Mécanisme D'action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate is not fully understood. However, it is believed that the compound interacts with cell membranes and proteins, which leads to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate is its high photostability, which makes it a useful tool for imaging biological systems. It is also relatively non-toxic, which makes it suitable for use in cell-based assays. However, one limitation of this compound is its high melting point, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate. One area of interest is the development of new derivatives of this compound with improved properties. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins and cell membranes. Additionally, there is potential for the use of this compound in drug delivery and imaging applications.
Applications De Recherche Scientifique
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate has been studied for its potential use in various scientific research applications. One of the most promising applications is as a tool for studying biological processes. This compound has been shown to be a useful fluorescent probe for imaging biological systems due to its high photostability and low toxicity. It has also been used to study the binding of proteins to cell membranes.
Propriétés
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F8NO3/c14-10(15)12(18,19)13(20,21)11(16,17)7-24-4-5-25-9(23)8-2-1-3-22-6-8/h1-3,6,10H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKXDHUEWQHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F8NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
![[1,1':4',1''-Terphenyl]-4,4''-diol](/img/structure/B3041907.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)








![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)
